(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one

Vue d'ensemble

Description

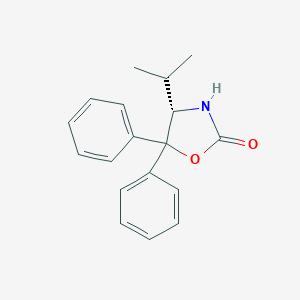

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is a chiral oxazolidinone derivative widely used in asymmetric synthesis. This compound is known for its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its unique structure, featuring an oxazolidinone ring with isopropyl and diphenyl substituents, makes it a valuable tool in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of (S)-phenylalanine with benzaldehyde to form an imine intermediate. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to yield the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form corresponding oxazolidinone N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxazolidinone ring to amines.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

Oxidation: Oxazolidinone N-oxides.

Reduction: Amines.

Substitution: Substituted oxazolidinones.

Applications De Recherche Scientifique

Asymmetric Synthesis

(S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one is predominantly utilized as a chiral auxiliary in asymmetric synthesis. This compound aids in the production of enantiomerically pure compounds by inducing chirality during chemical reactions. The steric and electronic properties of its oxazolidinone ring enhance its effectiveness, making it a preferred choice over other chiral auxiliaries.

Key Features:

- Induces chirality in reaction intermediates.

- Enhances enantioselectivity and yields in asymmetric reactions.

Biological Activities

Research has indicated that derivatives of this compound exhibit potential biological activities , including antimicrobial and anticancer properties. The exploration of these derivatives is ongoing, with studies focusing on their mechanisms of action and therapeutic applications.

Drug Development

In the field of medicinal chemistry , this compound is being investigated for its role in the synthesis of chiral pharmaceuticals. The ability to produce enantiomerically pure drugs is critical for efficacy and safety, particularly in cases where one enantiomer may be therapeutically active while the other could be harmful.

Industrial Applications

This compound is also employed in the production of fine chemicals and advanced materials. Its chiral properties are leveraged to achieve desired stereochemistry in various industrial processes.

Enantiospecific Oxidative Carbonylation

This method involves the reaction of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol under specific conditions (100 °C, 20 atm CO-air mixture) to yield high isolated yields (up to 81%) .

Chiral Auxiliary Method

The compound can also be synthesized from (S)-valine ester using Grignard reagents and ethyl chlorocarbonate, showcasing its versatility as a chiral auxiliary .

Case Study 1: Antimicrobial Activity

A study examining derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .

Case Study 2: Drug Development

In drug development applications, researchers have successfully synthesized several chiral drugs using this compound as a chiral auxiliary. This has led to improved efficacy profiles for certain therapeutic agents .

Mécanisme D'action

The mechanism of action of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one primarily involves its role as a chiral auxiliary. By forming a temporary covalent bond with the substrate, it induces chirality in the reaction intermediate, leading to the preferential formation of one enantiomer over the other. This stereoselective process is facilitated by the steric and electronic properties of the oxazolidinone ring and its substituents.

Comparaison Avec Des Composés Similaires

- (S)-4-Benzyl-5,5-diphenyloxazolidin-2-one

- (S)-4-Isopropyl-5-methyl-5-phenyl-oxazolidin-2-one

- (S)-4-Isopropyl-5,5-dimethyl-oxazolidin-2-one

Comparison: (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one stands out due to its unique combination of steric bulk and electronic properties, which enhance its effectiveness as a chiral auxiliary. Compared to its analogs, it offers better enantioselectivity and higher yields in asymmetric synthesis reactions. The presence of both isopropyl and diphenyl groups provides a balance of steric hindrance and electronic effects, making it a versatile and efficient tool in chiral synthesis.

Activité Biologique

(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone ring structure, which contributes to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets.

Research indicates that this compound may function as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression and cellular processes such as differentiation and apoptosis. Inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, potentially resulting in altered gene expression profiles associated with cancer and other diseases .

Biological Activity

-

Anticancer Potential :

- Studies have shown that compounds similar to this compound exhibit selective inhibition against various HDAC isoforms. For instance, azumamides derived from similar scaffolds have demonstrated significant potency against HDAC1–3, 10, and 11 with IC50 values ranging from 14 nM to 67 nM . This suggests that this compound may also possess anticancer properties through modulation of HDAC activity.

- Neuroprotective Effects :

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | HDAC inhibition | |

| Neuroprotection | Modulation of oxidative stress | |

| Antimicrobial | Interaction with bacterial targets |

Case Study: HDAC Inhibition

In a study focusing on the synthesis and evaluation of azumamide derivatives, this compound was used as a scaffold for developing more potent HDAC inhibitors. The research highlighted the importance of stereochemistry in determining the efficacy of these compounds against specific HDAC isoforms. The findings indicated that modifications to the oxazolidinone structure could enhance selectivity and potency, paving the way for developing targeted cancer therapies .

Propriétés

IUPAC Name |

(4S)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431649 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184346-45-0 | |

| Record name | (4S)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the synthesis method used to obtain (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one?

A1: The research highlights the first-time synthesis of this compound using an enantiospecific oxidative carbonylation reaction. [] This approach utilizes a commercially available chiral starting material, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, and avoids the need for additional resolution steps, potentially offering a more efficient and cost-effective synthesis route. The reaction employs a palladium catalyst (PdI2/KI) and a carbon monoxide and air mixture under specific conditions to achieve the desired oxazolidinone derivative in good yield (81%). [] This method could be valuable for synthesizing similar chiral oxazolidinone derivatives with potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.